molecular formula C10H19O6P B14330648 Methyl 3-{bis[(propan-2-yl)oxy]phosphoryl}-3-oxopropanoate CAS No. 106260-14-4

Methyl 3-{bis[(propan-2-yl)oxy]phosphoryl}-3-oxopropanoate

Cat. No.: B14330648
CAS No.: 106260-14-4
M. Wt: 266.23 g/mol
InChI Key: RTBURXWGOLYPQF-UHFFFAOYSA-N
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Description

Methyl 3-{bis[(propan-2-yl)oxy]phosphoryl}-3-oxopropanoate is an organophosphorus compound that features a phosphoryl group bonded to two isopropyl groups and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-{bis[(propan-2-yl)oxy]phosphoryl}-3-oxopropanoate typically involves the reaction of a phosphorylating agent with a suitable precursor. One common method involves the reaction of diisopropyl phosphite with methyl 3-oxopropanoate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the complete conversion of reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phosphoryl group, leading to the formation of phosphates.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The isopropyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of phosphates.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phosphonates.

Scientific Research Applications

Methyl 3-{bis[(propan-2-yl)oxy]phosphoryl}-3-oxopropanoate has several applications in scientific research:

    Medicine: Investigated for its potential use in drug design and development, particularly in the synthesis of phosphorylated compounds.

    Industry: Utilized in the production of flame retardants and plasticizers due to its phosphorus content.

Mechanism of Action

The mechanism by which Methyl 3-{bis[(propan-2-yl)oxy]phosphoryl}-3-oxopropanoate exerts its effects involves the interaction of the phosphoryl group with various molecular targets. In biological systems, it can act as a phosphoryl donor in enzymatic reactions, participating in the transfer of phosphoryl groups to substrates. The pathways involved often include phosphorylation and dephosphorylation cycles that are critical in cellular signaling and metabolism.

Comparison with Similar Compounds

  • Methyl 3-di(propan-2-yloxy)phosphoryl-3-oxopropanoate
  • Diisopropyl phosphite
  • Methyl phosphonoacetate

Comparison: Methyl 3-{bis[(propan-2-yl)oxy]phosphoryl}-3-oxopropanoate is unique due to its specific combination of a phosphoryl group with isopropyl and methyl ester functionalities. This combination imparts distinct reactivity and stability compared to similar compounds. For instance, diisopropyl phosphite lacks the methyl ester group, which affects its reactivity and potential applications. Methyl phosphonoacetate, on the other hand, has a different substitution pattern, leading to variations in its chemical behavior and uses.

Properties

CAS No.

106260-14-4

Molecular Formula

C10H19O6P

Molecular Weight

266.23 g/mol

IUPAC Name

methyl 3-di(propan-2-yloxy)phosphoryl-3-oxopropanoate

InChI

InChI=1S/C10H19O6P/c1-7(2)15-17(13,16-8(3)4)10(12)6-9(11)14-5/h7-8H,6H2,1-5H3

InChI Key

RTBURXWGOLYPQF-UHFFFAOYSA-N

Canonical SMILES

CC(C)OP(=O)(C(=O)CC(=O)OC)OC(C)C

Origin of Product

United States

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